2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile is a complex organic compound with a pyrrole ring structure.
Preparation Methods
The synthesis of 2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of benzoyl chloride with malononitrile in the presence of a base to form an intermediate, which then undergoes cyclization with methylamine to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetone, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile can be compared with other similar compounds, such as:
Benzylidenemalononitrile: Known for its applications in pharmaceuticals and specialty chemicals.
Imidazole derivatives: These compounds also possess a five-membered ring structure and have diverse biological activities.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications.
Properties
IUPAC Name |
2-(4-benzoyl-3-cyano-5-methyl-1H-pyrrol-2-yl)propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O/c1-10-14(16(21)11-5-3-2-4-6-11)13(9-19)15(20-10)12(7-17)8-18/h2-6,12,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUPSOLWESYIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C(C#N)C#N)C#N)C(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.